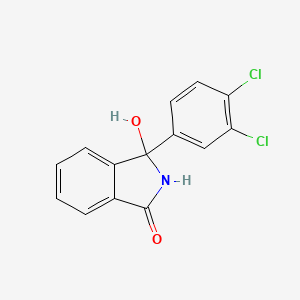

Axitinib Impurity 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Axitinib Impurity 2 is an impurity of Axitinib, a tyrosine kinase inhibitor used for the treatment of kidney cancer .

Synthesis Analysis

Axitinib is synthesized through various processes. One such process involves the cocrystallization of Axitinib with carboxylic acids to improve its aqueous solubility . Another process involves an improved method for the preparation of Axitinib .Molecular Structure Analysis

Axitinib is an indazole derivative and is a second-generation tyrosine kinase inhibitor . It selectively inhibits vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent, by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 . The two major human plasma metabolites, M12 (sulfoxide product) and M7 (glucuronide product), are considered pharmacologically inactive .Physical And Chemical Properties Analysis

Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug . Axitinib is absorbed relatively rapidly, reaching maximum observed plasma concentrations within 4 h of oral administration .Wissenschaftliche Forschungsanwendungen

Nonclinical Antiangiogenesis and Antitumor Activities

Axitinib, known by its investigational code AG-013736, exhibits potent and selective inhibition of vascular endothelial growth factor (VEGF) receptor tyrosine kinases 1 to 3, showing promise in the treatment of solid tumors. Its in vitro characteristics and in vivo activities have been comprehensively studied, demonstrating its ability to inhibit cellular autophosphorylation of VEGF receptors with picomolar IC50 values. Axitinib's selectivity for VEGFRs, coupled with its robust nonclinical activity, may offer broad opportunities for improving cancer therapy, particularly in blocking VEGF-mediated endothelial cell survival, tube formation, and signaling through key pathways like endothelial nitric oxide synthase, Akt, and extracellular signal-regulated kinase (Hu-Lowe et al., 2008).

In Vitro Kinetic Characterization

The metabolism of axitinib has been characterized in vitro, revealing that it is primarily metabolized by CYP3A4/5, with minor contributions from CYP2C19 and CYP1A2. This kinetic study helps in understanding axitinib's metabolic clearance, identifying axitinib sulfoxide (M12) and axitinib N-glucuronide (M7) as its major metabolites. The insights from this study can be crucial for developing strategies to manage and predict axitinib's pharmacokinetic behavior in clinical settings (Zientek et al., 2016).

Antitumor Immunity Modulation

Axitinib has shown potential in augmenting antitumor activity in renal cell carcinoma by reversing myeloid-derived suppressor cell accumulation. This effect is mediated through the downregulation of STAT3 expression, suggesting a novel antitumor mechanism of axitinib that involves modulation of antitumor immunity. This discovery opens new avenues for utilizing axitinib in enhancing the efficacy of immunotherapeutic strategies (Yuan et al., 2014).

Electrochemical Detection and Analysis

Recent advancements in electrochemical sensor technology have enabled the sensitive, rapid, and precise detection of axitinib. Utilizing multiwalled carbon nanotube-iron(III) oxide nanoparticle–chitosan nanocomposites, researchers have developed modified electrodes that exhibit excellent electrocatalytic activity in axitinib oxidation. This novel approach not only provides a powerful tool for the quantitative analysis of axitinib in various samples but also offers insights into the electrochemical behavior of axitinib, which can be valuable in studying its interaction with biological systems (Cetinkaya et al., 2022).

Zukünftige Richtungen

Future directions should focus on the identification of precise biomarkers and the development of novel immunotherapy agents . Combining Axitinib with other treatments in advanced HCC may also exhibit tremendous potential in anti-tumoral effects . More studies are still warranted in the near future .

Eigenschaften

CAS-Nummer |

1428728-83-9 |

|---|---|

Produktname |

Axitinib Impurity 2 |

Molekularformel |

C44H36N8O2S2 |

Molekulargewicht |

772.96 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

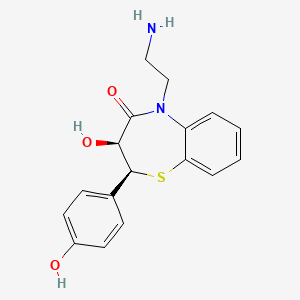

![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

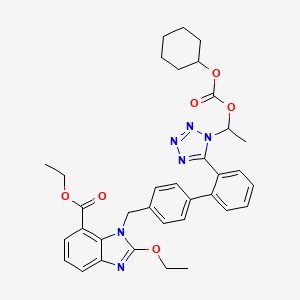

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)